1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Description
Properties
IUPAC Name |
1-ethyl-3-thiophen-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-2-14-11-5-3-4-10(11)12(13-14)9-6-7-15-8-9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVJJVVCXMLMAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCC2)C(=N1)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors, and pyrazole derivatives have shown diverse physiological and pharmacological activities.
Mode of Action
For instance, indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . Additionally, it interacts with proteins involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to modulation of their activity.
Cellular Effects
The effects of 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Moreover, 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can alter the expression of genes involved in apoptosis, thereby impacting cell survival .
Molecular Mechanism
At the molecular level, 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of target genes, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole vary with different dosages . At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects are maximized at certain dosages, beyond which toxicity becomes apparent .
Metabolic Pathways
1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors . It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of metabolites that can be excreted from the body . The compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole within cells and tissues are facilitated by specific transporters and binding proteins . This compound can be transported across cell membranes via active transport mechanisms . Once inside the cells, it can accumulate in specific tissues, depending on its affinity for certain binding proteins . The localization and accumulation of this compound can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . The subcellular distribution of this compound plays a significant role in determining its overall biological effects .
Biological Activity
1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
- Molecular Formula : C11H12N2S
- Molecular Weight : 220.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can modulate receptors that are crucial in various physiological processes.
Anticancer Activity
Recent studies have highlighted the potential of 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole as an anticancer agent. A notable study assessed its effects on breast cancer cell lines (MCF-7). The findings indicated significant cytotoxicity and apoptosis induction in treated cells compared to control groups.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | 25 | Induces apoptosis through caspase activation |
| Standard Drug (e.g., Doxorubicin) | 15 | DNA intercalation and topoisomerase inhibition |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest it exhibits moderate activity against various bacterial strains.
Study 1: Anticancer Efficacy
A study published in Medicinal Chemistry focused on the synthesis and biological evaluation of several pyrazole derivatives, including 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole. The study demonstrated that this compound significantly inhibited cell proliferation in MCF-7 cells and induced apoptosis as evidenced by flow cytometry analysis.
Study 2: Antimicrobial Testing
Research conducted on the antimicrobial properties of this compound showed efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for both strains, indicating potential as a lead compound for further development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can be contextualized against related derivatives (Table 1). Key analogs differ in substituents at positions 1 and 3, leading to variations in physicochemical properties and biological activity.
Table 1: Comparative Analysis of Tetrahydrocyclopenta[c]pyrazole Derivatives
Key Observations
Thiophen-3-yl vs. Pyridin-2-yl :
- The thiophen-3-yl analog (target compound) exhibits greater lipophilicity (logP ~2.8) compared to the pyridin-2-yl derivative (logP ~1.5) due to sulfur’s lower polarity versus pyridine’s nitrogen. This may enhance membrane permeability but reduce aqueous solubility .
- Pyridine’s basic nitrogen could facilitate hydrogen bonding in biological targets, whereas thiophene’s sulfur may engage in hydrophobic interactions .
Piperidin-3-yl Substitution :
- The piperidin-3-yl derivative (MW 235.35) introduces a basic amine, improving solubility in acidic environments. This modification is leveraged in CNS-targeted drug candidates for blood-brain barrier penetration .
Chloroethyl vs. In contrast, the propagyl group (Compound ) offers click chemistry compatibility for bioconjugation.
Ester Derivatives :
- The tert-pentyl ester (Compound ) highlights applications beyond pharmaceuticals, such as agrochemicals, where steric hindrance from the tert-pentyl group may resist enzymatic hydrolysis.
Research Findings and Implications
- Biological Activity: Tetrahydrocyclopenta[c]pyrazoles with thiophen-3-yl groups are hypothesized to inhibit N-type calcium channels, a target for neuropathic pain and hypertension .
- Synthetic Challenges : Introducing thiophen-3-yl requires careful optimization of cyclocondensation conditions to avoid sulfur oxidation. Ethyl esters (e.g., Compound ) are more stable under basic conditions than methyl analogs .
Preparation Methods
Cyclocondensation Using Hydrazines and Monothio-1,3-Diketones or 3-Methylthio-2-Propenones
A highly regioselective method involves the use of 1,3-bis(heteroaryl) monothio-1,3-diketones or their methylthio-2-propenone derivatives as precursors, which react with arylhydrazines to afford substituted tetrahydrocyclopenta[c]pyrazoles.
Step 1: Synthesis of 1,3-bis(het)aryl-monothio-1,3-diketones
Prepared by condensation of active methylene ketones with heteroaryl dithioesters in the presence of sodium hydride.Step 2: Cyclocondensation with Arylhydrazines
The diketones react with arylhydrazines in refluxing ethanol under neutral conditions to yield 1-aryl-3,5-bis(het)arylpyrazoles, where the heteroaryl substituent attached to the thiocarbonyl group is positioned at the 3-position of the pyrazole ring.Alternative Step 2: Using 3-(Methylthio)-1,3-bis(het)aryl-2-propenones
Prepared in situ by base-induced alkylation of the monothiodiketones, these propenones react with arylhydrazines in the presence of potassium tert-butoxide in refluxing tert-butyl alcohol to give pyrazoles with complementary regioselectivity.One-Pot Three-Component Procedure
Enhances efficiency by generating 3-(methylthio)-1,3-bis(het)aryl-2-propenones in situ from active methylene ketones, then reacting directly with arylhydrazines using sodium hydride as base.
This method is adaptable for incorporating the thiophen-3-yl moiety by selecting appropriate heteroaryl dithioesters or hydrazines.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Active methylene ketone + het(aryl) dithioester + NaH | Monothio-1,3-diketone | Precursor formation |
| 2a | Arylhydrazine, EtOH reflux, neutral | 1-aryl-3,5-bis(het)arylpyrazole | Het(aryl) at 3-position |
| 2b | Arylhydrazine, KOtBu, t-BuOH reflux | 1-aryl-3,5-bis(het)arylpyrazole | Complementary regioselectivity |
| 2c | One-pot: Active methylene ketone + arylhydrazine + NaH | Pyrazole | Improved efficiency |
Alkylation for N-Ethyl Substitution
The ethyl group at the pyrazole nitrogen (N1) is introduced typically by alkylation:
- Treatment of the pyrazole intermediate with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions.
- Bases such as sodium hydride or potassium carbonate facilitate nucleophilic substitution.
- Reaction conditions are optimized to avoid over-alkylation or side reactions.
This step is commonly performed after the pyrazole ring formation and thiophene attachment.
Research Findings and Optimization
Regioselectivity: The choice of precursor and reaction conditions strongly influences the regioisomer formed. Using monothio-1,3-diketones favors heteroaryl substitution at the 3-position, while methylthio-2-propenones provide complementary regioselectivity.
Reaction Yields: Reported yields for cyclocondensation reactions range from moderate to high (60–85%), depending on substrate and conditions.
Purification: Conventional methods such as column chromatography, recrystallization, and precipitation are effective for isolating desired regioisomers.
Catalyst Efficiency: Pd(dppf)Cl2 is effective in Suzuki coupling with good turnover numbers, enabling efficient thiophene installation.
One-Pot Procedures: The development of one-pot, three-component syntheses reduces steps and improves overall yield and operational simplicity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation with monothio-1,3-diketones | Active methylene ketones, dithioesters, NaH, arylhydrazines | Reflux EtOH, neutral or base | High regioselectivity, moderate to high yield | Requires precursor synthesis |
| Cyclocondensation with methylthio-2-propenones | Monothiodiketones, base (KOtBu or NaH), arylhydrazines | Reflux t-BuOH or one-pot | Complementary regioselectivity, efficient | Sensitive to base and temperature |
| Pd-catalyzed Suzuki coupling | Halogenated pyrazole, thiophen-3-yl boronic acid, Pd catalyst | THF, base, 50–80°C | Precise thiophene introduction, scalable | Requires palladium catalyst, multistep |
| N-Alkylation for ethyl group | Pyrazole intermediate, ethyl halide, base | Room temp to reflux | Straightforward alkylation | Over-alkylation risk |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
